N-(3-fluorophenyl)-4-nitrobenzenesulfonamide N-(3-fluorophenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809791
InChI: InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H
SMILES:
Molecular Formula: C12H9FN2O4S
Molecular Weight: 296.28 g/mol

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC14809791

Molecular Formula: C12H9FN2O4S

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide -

Specification

Molecular Formula C12H9FN2O4S
Molecular Weight 296.28 g/mol
IUPAC Name N-(3-fluorophenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H
Standard InChI Key GJUOHQADBAPPAX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. It features a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring, which are crucial for its interaction with biological targets. The compound's molecular formula is C12H9FN2O4S, with a molecular weight of approximately 296.27 g/mol .

Synthesis and Preparation

The synthesis of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acidic or basic aqueous solutions. The method highlights the importance of controlling reaction conditions to ensure high yields and purity.

Biological Activities

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide exhibits promising antimicrobial, antifungal, and anticancer properties. Studies indicate that compounds with similar structures often inhibit specific enzymes or pathways associated with disease processes. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, while the nitro group can undergo reduction within biological systems to generate reactive intermediates that may interact with cellular components.

Research Findings and Applications

Research involving N-(3-fluorophenyl)-4-nitrobenzenesulfonamide focuses on its interaction with biological macromolecules such as proteins and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Investigations reveal that this compound may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways relevant to disease states.

Table: Comparison of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-(3-fluorophenyl)-4-nitrobenzenesulfonamideFluorinated aromatic ring, sulfonamide group, nitro groupExhibits antimicrobial, antifungal, and anticancer properties
3-Amino-N-(4-methoxyphenyl)benzenesulfonamideAmino group, methoxyphenylKnown for enzyme inhibition in glucose metabolism
3-Chloro-4-nitrobenzenesulfonamideChlorine atom instead of fluorineActs as an intermediate in synthesizing other compounds
N-(2-fluoro-2,3-dihydro-1H-inden-1-yl)-N-(2-nitrobenzenesulfonyl)-4-nitrobenzenesulfonamideDihydroindene structureExhibits unique reactivity due to indene ring

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